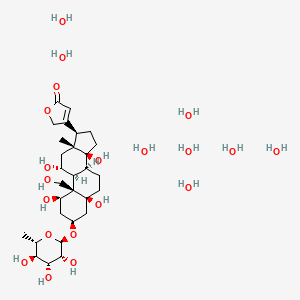

(-)-Ouabain octahydrate

Description

Properties

Molecular Formula |

C29H60O20 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |

InChI |

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 |

InChI Key |

TYBARJRCFHUHSN-UKXBBCJJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of (-)-Ouabain Octahydrate: From Ion Pump Inhibition to Intricate Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ouabain, a cardiac glycoside traditionally known for its therapeutic effects in heart conditions, is now recognized for a complex and multifaceted mechanism of action that extends far beyond simple ion pump inhibition. As a highly specific inhibitor of the Na+/K+-ATPase, ouabain (B1677812) disrupts transmembrane ion gradients, leading to increased intracellular calcium, which forms the basis of its cardiotonic effects. However, a paradigm shift in understanding has revealed the Na+/K+-ATPase as a sophisticated signal transducer. At concentrations found endogenously, ouabain binding initiates a cascade of intracellular signaling events, recruiting and activating a host of protein kinases and second messengers. This guide provides a comprehensive technical overview of ouabain's dual mechanism, detailing the canonical ion pump inhibition pathway and the more recently elucidated signal transduction cascades, including the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and modulation of pathways such as MAPK, PLC/PKC, and STAT3. We present quantitative data on its efficacy, detailed experimental protocols for studying its action, and visual diagrams of the core signaling pathways to offer a thorough resource for professionals in biomedical research and drug development.

Core Mechanism: Inhibition of the Na+/K+-ATPase Ion Pump

The primary and most well-established mechanism of action for (-)-Ouabain octahydrate is its potent and specific inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane enzyme essential for maintaining cellular ion homeostasis.[1][2][3][4][5][6] This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, hydrolyzing one molecule of ATP in the process.

Ouabain binds to the extracellular surface of the Na+/K+-ATPase's α-subunit, locking the enzyme in a conformation that prevents ion transport.[7][8] This inhibition leads to two critical downstream events:

-

Increased Intracellular Sodium ([Na+]i): The cessation of Na+ extrusion causes its accumulation within the cell.[4][9][10]

-

Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to effectively pump calcium out of the cell.[4][9][11] This results in a net influx and accumulation of intracellular Ca2+, which is then sequestered into intracellular stores like the endoplasmic/sarcoplasmic reticulum.[9][10][11]

This elevation of intracellular calcium is the cornerstone of ouabain's positive inotropic (contractility-enhancing) effect in cardiomyocytes, as more Ca2+ is available for the contractile machinery during excitation-contraction coupling.[1][2][4]

The Na+/K+-ATPase as a Signal Transducer: The "Signalosome"

Beyond its role as an ion pump, the Na+/K+-ATPase acts as a receptor and scaffolding protein, forming a signaling complex or "signalosome," particularly within cholesterol-rich membrane microdomains called caveolae.[1][12] Binding of ouabain, often at low, sub-inhibitory (nanomolar) concentrations, triggers conformational changes in the enzyme that initiate intracellular signaling cascades, a function distinct from and often independent of changes in ion concentrations.[13][14]

Activation of Src Kinase and EGFR Transactivation

A pivotal event in ouabain-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase α-subunit interacts directly with Src, holding it in an inactive state.[15] Ouabain binding disrupts this interaction, releasing and activating Src kinase.[1][15][16]

Activated Src serves as a central node, propagating the signal through multiple pathways. One of the most prominent is the transactivation of the Epidermal Growth Factor Receptor (EGFR). Src phosphorylates and activates the EGFR, which then recruits adaptor proteins like Shc and Grb2, ultimately leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[12][14][16] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[13][17]

Generation of Reactive Oxygen Species (ROS)

Ouabain binding can trigger the production of reactive oxygen species (ROS), which act as critical second messengers.[18][19] This ROS generation often originates from mitochondria and can be initiated by the Src/EGFR/Ras signaling axis.[20][21] Importantly, ouabain-induced ROS production can occur independently of changes in intracellular Na+ and Ca2+ concentrations.[21] ROS are required for the downstream activation of certain pathways, creating a feed-forward mechanism for Na+/K+-ATPase-mediated signaling.

Modulation of Other Key Signaling Pathways

Ouabain's influence extends to a variety of other critical cellular pathways:

-

PLC/PKC Pathway: In cardiac cells, ouabain activates a cardioprotective pathway involving Phospholipase C-γ1 (PLC-γ1) and Protein Kinase C-ε (PKCε) in a Src-dependent manner.[1]

-

AMPK Pathway: In cancer cells, ouabain can deplete ATP, leading to the activation of AMP-activated protein kinase (AMPK), which can then serve as an upstream activator of Src, contributing to its anticancer effects.

-

STAT3 Pathway: Ouabain has been shown to suppress the expression and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell survival and proliferation.[19]

-

JNK Pathway: In non-small cell lung cancer cells, ouabain activates JNK, leading to a decrease in the anti-apoptotic protein Bcl-2 and inducing autophagic cell death.

Quantitative Data Presentation

The effects of ouabain are highly dependent on its concentration and the specific cell type, particularly the isoform of the Na+/K+-ATPase α-subunit expressed. Rodent cells expressing the α1 isoform are notably more resistant than human cells or cells expressing α2 and α3 isoforms.[7]

Table 1: IC50 Values of Ouabain for Na+/K+-ATPase Inhibition and Cell Proliferation

| Target / Cell Line | Effect | IC50 Value | Species / Context | Reference(s) |

|---|---|---|---|---|

| Na+/K+-ATPase (α1) | Inhibition | 320 µM | Rat Brain | |

| Na+/K+-ATPase (α2/α3) | Inhibition | 23 - 460 nM | Rat Brain | |

| Na+/K+-ATPase (α1) | Inhibition | ~15 nM | Canine Kidney | [7] |

| Na+/K+-ATPase (α3) | Inhibition | ~15 nM | Porcine Cortex | [7] |

| OS-RC-2 | Proliferation | ~39 nM (48h) | Human Renal Cancer | [1][2][9] |

| NCI-H446 | Proliferation | Not specified, similar to OS-RC-2 | Human Lung Cancer | [2][9] |

| A549 | Proliferation | IC50 < 25 nM (48h) | Human Lung Cancer | |

| Hela | Proliferation | ~45 nM (48h) | Human Cervical Cancer | |

| HCT116 | Proliferation | < 25 nM (48h) | Human Colon Cancer | |

| A375 | Proliferation | 67.17 nM (48h) | Human Melanoma | [18] |

| SK-Mel-28 | Proliferation | 186.51 nM (48h) | Human Melanoma | [18] |

| Melan-A (non-malignant) | Proliferation | 9.63 µM | Mouse Melanocytes |[18] |

Table 2: Effective Concentrations of Ouabain for Inducing Signaling Events

| Signaling Event | Effective Concentration | Cell Type / Context | Reference(s) |

|---|---|---|---|

| ERK Phosphorylation | 10 nM | Opossum Kidney (OK) Cells | [11] |

| ERK Phosphorylation | 50 nM | Human Myotubes | |

| Src Activation | 10 µM | Isolated Rat Hearts | [20] |

| Src Activation | 100 nM | LLC-PK1 Cells | [15] |

| Src Activation | 10 µM | Arterial Smooth Muscle Cells | [14] |

| ROS Production | 100 µM | Rat Cardiac Myocytes | [12][13] |

| ROS Production | 100 nM | LLC-PK1 Cells | [15] |

| ROS Production | 3 nM | Rat Retinal Cells | [4] |

| STAT3 Inhibition | 50 - 100 nM | A549, Hela, HCT116 Cells |

| Apoptosis Induction | 50 - 100 nM | A549, Hela, HCT116 Cells | |

Experimental Protocols

Protocol for Measuring Na+/K+-ATPase Activity

This protocol is based on the colorimetric measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the absence and presence of ouabain, a specific inhibitor.

Workflow Diagram:

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with EDTA and a detergent) on ice. Centrifuge to remove debris and collect the supernatant containing the membrane fraction. Determine the total protein concentration using a standard method like the BCA assay.

-

Reaction Setup: For each sample, prepare two sets of reactions in a microplate:

-

Total ATPase Activity: Reaction buffer (containing NaCl, KCl, MgCl₂, ATP) and sample lysate.

-

Ouabain-Insensitive Activity: Reaction buffer, sample lysate, and a saturating concentration of ouabain (typically 1-2 mM to inhibit all isoforms).

-

-

Reaction: Pre-incubate the plate at 37°C. Start the reaction by adding ATP. Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction by adding an acidic reagent (e.g., perchloric acid). Add a colorimetric reagent that forms a complex with the released inorganic phosphate (e.g., an ammonium (B1175870) molybdate-based solution).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Calculation:

-

Use a phosphate standard curve to convert absorbance values to the amount of Pi produced.

-

Calculate the activity for both "Total" and "Ouabain-Insensitive" conditions (e.g., in nmol Pi/mg protein/min).

-

Na+/K+-ATPase Activity = (Total ATPase Activity) - (Ouabain-Insensitive Activity).

-

Protocol for Detecting Ouabain-Induced Protein Phosphorylation by Western Blot

This protocol outlines the steps to assess the activation state of kinases like Src and ERK following ouabain treatment.

-

Cell Treatment: Culture cells to the desired confluency. Serum-starve cells for several hours to reduce basal kinase activity. Treat cells with the desired concentration of ouabain for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Tyr418] or anti-phospho-ERK1/2 [Thr202/Tyr204]).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total Src or anti-total ERK1/2). Quantify band intensities using densitometry software and express the result as the ratio of phosphorylated protein to total protein.

Conclusion

The mechanism of action of this compound is a compelling example of dual functionality. It operates as a classical enzyme inhibitor, altering ion homeostasis to produce potent physiological effects, and as a sophisticated signaling molecule, activating a complex network of intracellular pathways via its interaction with the Na+/K+-ATPase signalosome. This dual nature explains its broad range of effects, from cardiotonicity to anticancer activity, and underscores the importance of concentration and cellular context. For researchers and drug developers, understanding both facets of ouabain's action is critical for harnessing its therapeutic potential and designing novel agents that can selectively target these distinct mechanisms for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ouabain-Na+/K+-ATPase Signaling Regulates Retinal Neuroinflammation and ROS Production Preventing Neuronal Death by an Autophagy-Dependent Mechanism Following Optic Nerve Axotomy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ouabain stimulates protein kinase B (Akt) phosphorylation in opossum kidney proximal tubule cells through an ERK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of ERK1/2 by ouabain and Na-K-ATPase-dependent energy utilization and AMPK activation in parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (-)-Ouabain Octahydrate as a Na+/K+ ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate is a potent and highly specific cardiac glycoside, a class of naturally derived steroid-like compounds.[1][2] Historically used as an arrow poison, it is extracted from the seeds of Strophanthus gratus and has been utilized therapeutically for centuries in the treatment of congestive heart failure and certain cardiac arrhythmias.[1] In the context of biomedical research, ouabain (B1677812) is an indispensable tool for studying the function of the Na+/K+ ATPase, an essential transmembrane protein.[1][3]

The primary mechanism of action of ouabain is the inhibition of the Na+/K+ ATPase pump.[4] This inhibition leads to a cascade of ionic events, most notably an increase in intracellular calcium, which is the basis for its cardiotonic effects.[3][4] However, contemporary research has unveiled a more complex role for ouabain. Beyond its function as a mere pump inhibitor, ouabain acts as a signaling molecule, initiating intracellular signaling cascades through its binding to the Na+/K+ ATPase, often at concentrations below those required for significant pump inhibition.[5][6] This dual functionality—ion pump inhibition and signal transduction—positions ouabain as a critical compound for investigating cellular physiology and as a potential therapeutic agent in fields beyond cardiology, including oncology.[2][4]

Physicochemical Properties

(-)-Ouabain is a white, crystalline solid that typically exists as an octahydrate.[1][7] It is sensitive to light and should be stored accordingly.[7]

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₄O₁₂ · 8H₂O | [3] |

| Molecular Weight | 728.77 g/mol | [3][7] |

| CAS Number | 11018-89-6 | [7] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Solubility | Soluble in water (1.3 g/100mL at ~25°C) and ethanol (B145695) (1.0 g/100mL at ~25°C). Solubility increases with temperature. | [7] |

| Stability | Stable in air but light sensitive. Solutions in water or DMSO can be stored at -20°C for up to 3 months. | [7] |

Mechanism of Action: A Dual Role

Inhibition of Ion Pumping Activity

The canonical function of ouabain is the direct inhibition of the Na+/K+ ATPase. This enzyme, found in the plasma membrane of all animal cells, actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[4] This pumping action is fundamental for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

Ouabain binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[8] This binding event locks the enzyme in a specific conformational state (the E2-P state), preventing it from completing its pumping cycle.[2] The direct consequences of this inhibition are:

-

Increased Intracellular Sodium [Na+]i: The efflux of Na+ is blocked, leading to its accumulation inside the cell.[4]

-

Increased Intracellular Calcium [Ca2+]i: The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in reverse or at a reduced capacity. This results in a net influx or decreased efflux of Ca2+, leading to a rise in the intracellular calcium concentration.[4][6]

In cardiac myocytes, this elevation in [Ca2+]i enhances the contractility of the heart muscle (a positive inotropic effect), which is the basis of its therapeutic use in heart failure.[3][4]

Activation of Signal Transduction

Separate from its effect on ion transport, ouabain binding can initiate intracellular signaling cascades.[4][5] The Na+/K+ ATPase, particularly a subpopulation located in membrane microdomains called caveolae, acts as a signal-transducing receptor.[5] This signaling function can be triggered by nanomolar concentrations of ouabain, which may not be sufficient to cause significant changes in bulk intracellular Na+ and Ca2+ concentrations.[9][10]

The binding of ouabain to this signaling pool of Na+/K+ ATPase induces conformational changes that facilitate protein-protein interactions. A key event is the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.[2][5] Activation of Src initiates several downstream pathways:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: Src activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK/MAPK pathway, influencing processes like cell proliferation and survival.[11]

-

PLC/PKC Pathway: Activated Src can also recruit and phosphorylate Phospholipase C-gamma (PLC-γ), leading to the activation of Protein Kinase C (PKC).[12]

-

Reactive Oxygen Species (ROS) Generation: Ouabain can stimulate the production of ROS, often through a mitochondrial- and Ras-dependent mechanism.[9]

-

PI3K/Akt Pathway: This pro-survival pathway can also be activated by ouabain, creating a complex interplay between pro- and anti-apoptotic signals.[13]

-

Ca2+ Oscillations: Ouabain can induce regular, low-frequency intracellular calcium oscillations, which are distinct from the bulk increase in [Ca2+]i caused by pump inhibition. These oscillations can activate transcription factors like NF-κB.[14]

Quantitative Data: Inhibitory Potency

The inhibitory potency of ouabain on the Na+/K+ ATPase is highly dependent on the specific α-subunit isoform (α1, α2, α3) and the species. Rodent isoforms, for example, are generally less sensitive to ouabain than human isoforms. The following tables summarize key quantitative data from various studies.

Table 1: IC₅₀ Values for Ouabain Inhibition of Na+/K+ ATPase Activity

| Tissue/Cell Source | Species | Isoform(s) | IC₅₀ | Reference |

| Adult Rat Brain | Rat | Multiple | 23.0 ± 0.15 nM (very high affinity) | [15] |

| 460 ± 4.0 nM (high affinity) | [15] | |||

| 320 ± 4.6 µM (low affinity) | [15] | |||

| OS-RC-2 Cancer Cells | Human | Not specified | ~39 nM | [16] |

Table 2: Equilibrium Dissociation Constants (Kd) for [³H]-Ouabain Binding

| Tissue/Cell Source | Species | Isoform(s) | Kd | Reference |

| Adult Rat Brain | Rat | Multiple | 17.0 ± 0.2 nM (very high affinity) | [15] |

| 80 ± 1 nM (high affinity) | [15] | |||

| Vas Deferens | Rat | α2 | 69 - 136 nM | [17] |

| α1 | ~15 µM (low affinity) | [17] |

Experimental Protocols

Na+/K+ ATPase Activity Assay

This assay quantifies the enzymatic activity of the Na+/K+ ATPase by measuring ATP hydrolysis. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Principle: The hydrolysis of ATP by Na+/K+ ATPase produces ADP. In the presence of pyruvate (B1213749) kinase (PK), this ADP is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of decrease in NADH absorbance at 340 nm is proportional to the ATPase activity. The ouabain-sensitive portion of this activity is attributed to the Na+/K+ ATPase.[10]

-

Materials:

-

Enzyme Source: Microsomal membrane fractions isolated from tissue or cells.

-

Assay Buffer: e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4.

-

Substrates/Reagents: ATP, PEP, NADH.

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

-

Inhibitor: Ouabain octahydrate stock solutions.

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH in a 96-well plate or cuvette.

-

Add the microsomal enzyme preparation to each well.

-

Add varying concentrations of ouabain to experimental wells. For control (total ATPase activity) and blank (ouabain-insensitive activity) wells, add vehicle and a saturating concentration of ouabain (e.g., 1-2 mM), respectively.[10]

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the reaction by adding a saturating concentration of ATP (e.g., 3-5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction (V₀). The Na+/K+ ATPase activity is the difference between the rates in the absence and presence of saturating ouabain.

-

Plot activity versus ouabain concentration to determine the IC₅₀ value.

-

[³H]-Ouabain Binding Assay

This protocol is used to determine the affinity (Kd) and density (Bmax) of ouabain binding sites.

-

Principle: Quantifies the specific binding of radiolabeled [³H]-ouabain to its receptor on the Na+/K+ ATPase. Non-specific binding is determined in the presence of a large excess of unlabeled ouabain.

-

Materials:

-

Enzyme Source: Crude or purified membrane preparations.

-

Radioligand: [³H]-ouabain.

-

Unlabeled Ligand: Ouabain octahydrate.

-

Binding Buffer: Typically contains Mg²⁺ and inorganic phosphate (B84403) (Pi) or ATP + Na⁺ to promote the high-affinity conformation.[15][17]

-

Glass fiber filters and vacuum filtration manifold.

-

Liquid scintillation counter and cocktail.

-

-

Procedure:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of [³H]-ouabain.

-

To a parallel set of tubes for determining non-specific binding, add the same concentrations of [³H]-ouabain plus a saturating concentration of unlabeled ouabain (e.g., 1 mM).

-

Incubate all tubes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing quickly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Analyze the data using non-linear regression or Scatchard analysis to determine Kd and Bmax.[18]

-

Cellular Proliferation and Apoptosis Assays

These assays assess the functional consequences of ouabain treatment on whole cells.

-

Principle: To measure the effect of ouabain on cell viability (e.g., MTT assay) or the induction of programmed cell death (e.g., Annexin V/PI staining and flow cytometry).

-

Materials:

-

Procedure (for Apoptosis):

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of ouabain (and a vehicle control) for a specified time (e.g., 24-48 hours).[13][16]

-

Harvest the cells (including any floating cells in the supernatant).

-

Wash the cells with PBS and then resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples promptly by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Conclusion

This compound is a multifaceted molecule that serves as more than a simple inhibitor of the Na+/K+ ATPase. Its ability to arrest the ion-pumping function of the enzyme has established it as a cornerstone of cardiovascular medicine and a vital tool for physiological research. The discovery of its second function—as an activator of complex intracellular signaling cascades—has opened new avenues of investigation, particularly in cell biology and oncology.[2][5] By engaging the Na+/K+ ATPase as a receptor, ouabain can modulate fundamental cellular processes such as proliferation, apoptosis, and differentiation, often independent of its effects on ion gradients.[6][9] For researchers and drug developers, a thorough understanding of this dual mechanism is critical for leveraging ouabain's full potential as a research tool and for exploring the therapeutic promise of targeting the Na+/K+ ATPase signalosome in various disease states. The narrow therapeutic index associated with its cardiotonic effects, however, remains a significant challenge that necessitates further research into isoform-specific targeting and novel delivery systems.[4]

References

- 1. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ouabain Octahydrate | C29H60O20 | CID 6364534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ouabain? [synapse.patsnap.com]

- 5. utoledo.edu [utoledo.edu]

- 6. Frontiers | Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies [frontiersin.org]

- 7. OUABAIN OCTAHYDRATE | 11018-89-6 [chemicalbook.com]

- 8. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ouabain binds with high affinity to the Na,K-ATPase in human polycystic kidney cells and induces extracellular signal-regulated kinase activation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Na+/K+-ATPase inhibition by ouabain induces CaMKII-dependent apoptosis in adult rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of the high-affinity binding sites for [3H]ouabain in the rat vas deferens and their immunological identification as the alpha 2 isoform of Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-Ouabain Octahydrate Signaling Pathways in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain, a cardiac glycoside traditionally used in the management of heart failure, has garnered significant attention for its role as a signaling molecule that modulates a diverse array of cellular processes. Beyond its well-established inhibitory effect on the Na+/K+-ATPase ion pump, ouabain (B1677812) initiates intricate intracellular signaling cascades that influence cell proliferation, apoptosis, hypertrophy, and gene expression. This technical guide provides a comprehensive overview of the core signaling pathways activated by (-)-ouabain octahydrate, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in basic science and drug development.

Core Signaling Pathways

The signaling cascades initiated by ouabain are multifaceted and cell-type specific. However, a central paradigm involves the binding of ouabain to the Na+/K+-ATPase, which then functions as a signal transducer. This interaction triggers a cascade of downstream events, primarily through the activation of Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR). These initial events lead to the engagement of major signaling modules, including the Ras/Raf/MEK/ERK (p42/44 MAPK) pathway and the PI3K/Akt pathway. Furthermore, ouabain modulates intracellular concentrations of second messengers, namely calcium ions ([Ca2+]i) and reactive oxygen species (ROS), which play crucial roles in mediating its physiological and pathological effects.

Na+/K+-ATPase: The Ouabain Receptor and Signal Transducer

The primary molecular target of ouabain is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane. The binding of ouabain to the Na+/K+-ATPase not only inhibits its ion-pumping function but also induces conformational changes that facilitate the assembly of a signaling complex, often within specialized membrane microdomains called caveolae.[1][2] This "signalosome" brings together various signaling proteins, initiating a cascade of intracellular events.

Key Downstream Signaling Cascades

-

Src Kinase Activation: A pivotal and early event in ouabain signaling is the activation of the non-receptor tyrosine kinase, Src.[3][4] Ouabain binding to the Na+/K+-ATPase leads to the activation of Src, which is often physically associated with the pump.[5] Activated Src then phosphorylates a multitude of downstream targets, including the EGFR.

-

EGFR Transactivation: Ouabain can induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in a ligand-independent manner, a process known as transactivation.[3][4][6] This is a critical step that links the Na+/K+-ATPase to the canonical growth factor signaling pathways.

-

Ras/Raf/MEK/ERK (p42/44 MAPK) Pathway: The activation of the Ras/Raf/MEK/ERK cascade is a common downstream consequence of ouabain signaling.[3][6] This pathway is initiated by the activation of the small GTPase Ras, which in turn activates a cascade of serine/threonine kinases (Raf, MEK, and ERK). The phosphorylation and activation of ERK1/2 lead to the regulation of numerous transcription factors and cellular processes, including cell proliferation and differentiation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important route activated by ouabain. This pathway is crucial for cell survival, growth, and metabolism. Ouabain-induced activation of this pathway can contribute to its anti-apoptotic and pro-hypertrophic effects in certain cell types.[7]

-

Intracellular Calcium ([Ca2+]i) Mobilization: Ouabain is well-known to increase intracellular calcium levels. This occurs through at least two mechanisms: 1) Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing an influx of Ca2+. 2) Ouabain can also trigger the release of Ca2+ from intracellular stores.[3][8] The resulting elevation in [Ca2+]i acts as a second messenger, activating various calcium-dependent enzymes and transcription factors.[9]

-

Reactive Oxygen Species (ROS) Production: Ouabain treatment has been shown to induce the generation of reactive oxygen species (ROS) in various cell types.[3][4] This ROS production can originate from mitochondria and is often dependent on the activation of the Src and Ras signaling pathways.[10] ROS can act as second messengers to modulate the activity of various signaling proteins and transcription factors.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of ouabain with its target and its effects on cellular processes.

Table 1: Ouabain Inhibition of Na+/K+-ATPase Isoforms (IC50 Values)

| Cell Line/Tissue | Na+/K+-ATPase Isoform | IC50 (nM) | Reference |

| Canine Kidney | α1 | 15 | [3] |

| Porcine Cerebral Cortex | α3 | 15 | [3] |

| Rat | α1 | 48,000 | [11] |

| Rat | α2 | 58 | [11] |

| Rat | α3 | 6.7 | [11] |

| Human Heart | α1β1 | 7.0 ± 2.5 | [12] |

| Human Heart | α2β1 | 81 ± 11 | [12] |

Table 2: Ouabain Binding Affinity to Na,K-ATPase Isoforms (Kd Values)

| Species | Na,K-ATPase Isoform | Kd (nM) | Reference |

| Rat | α2 | 115 | [11] |

| Rat | α3 | 1.6 | [11] |

| Rat | α4 | 312 | [11] |

| Human Heart | α1β1 | 3.6 ± 1.6 | [12] |

| Human Heart | α2β1 | 17 ± 6 | [12] |

Table 3: Effect of Ouabain on Cell Viability and Proliferation (IC50 Values)

| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |

| OS-RC-2 (Renal Cancer) | MTT Assay | 48 h | ~39 | [13] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 24 h | 150 ± 2 | [14] |

| MDA-MB-231 (Breast Cancer) | Cell Viability | 48 h | 90 ± 2 | [14] |

| MDA-MB-231 (Breast Cancer) | [3H]thymidine incorporation | 24 h | 142 ± 2 | [14] |

| A549 (Lung Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |

| Hela (Cervical Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |

| HCT116 (Colon Cancer) | CCK-8 Assay | 24 h | ~25-50 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ouabain signaling pathways.

Na+/K+-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive activity is determined by subtracting the activity in the presence of ouabain (which inhibits Na+/K+-ATPase) from the total ATPase activity.

Materials:

-

Cell or tissue homogenates

-

Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

-

Ouabain solution (1 mM stock)

-

ATP solution (30 mM)

-

Pi detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

Procedure:

-

Prepare two sets of reaction tubes: "Total ATPase" and "Ouabain-insensitive ATPase".

-

To the "Total ATPase" tubes, add the assay buffer and the cell/tissue homogenate.

-

To the "Ouabain-insensitive ATPase" tubes, add the assay buffer, the cell/tissue homogenate, and ouabain to a final concentration of 1 mM.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM to all tubes.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Centrifuge the tubes to pellet the protein.

-

Transfer the supernatant to a new set of tubes for Pi determination.

-

Add the Pi detection reagent to the supernatant and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

-

Calculate the amount of Pi released using a standard curve generated with the phosphate standard solution.

-

The Na+/K+-ATPase activity is the difference between the Pi released in the "Total ATPase" and "Ouabain-insensitive ATPase" tubes, typically expressed as nmol Pi/mg protein/min.[13][14][15][16]

Western Blotting for Phosphorylated Proteins (e.g., p-EGFR)

This technique is used to detect and quantify the phosphorylation of specific proteins in response to ouabain treatment.

Materials:

-

Cell culture reagents

-

Ouabain octahydrate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat cells with ouabain at the desired concentration and for the specified time. Include a vehicle control.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).[4][10][17]

Immunoprecipitation of Src

This method is used to isolate Src from a cell lysate to study its activation or its interaction with other proteins following ouabain treatment.

Materials:

-

Cell culture reagents and ouabain

-

Lysis buffer

-

Anti-Src antibody

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

Procedure:

-

Treat cells with ouabain as described for Western blotting.

-

Lyse the cells and pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-Src antibody for several hours to overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated Src from the beads using elution buffer or by boiling in Laemmli buffer for subsequent analysis by Western blotting or a kinase assay.[18][19][20][21]

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This ratiometric fluorescence microscopy technique allows for the quantitative measurement of changes in intracellular calcium concentration in live cells.

Materials:

-

Live-cell imaging microscope with filter sets for Fura-2

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Ionomycin (B1663694) and EGTA for calibration

Procedure:

-

Seed cells on glass-bottom dishes or coverslips.

-

Load the cells with Fura-2 AM (typically 2-5 µM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Mount the dish/coverslip on the microscope stage.

-

Acquire fluorescence images by alternately exciting the cells at ~340 nm and ~380 nm and measuring the emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding ouabain.

-

Add ouabain to the cells and continue to record the fluorescence ratio over time.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum ratio (Rmax) with the addition of a calcium ionophore like ionomycin in the presence of extracellular calcium, and the minimum ratio (Rmin) after chelating calcium with EGTA.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.[22][23]

Detection of Reactive Oxygen Species (ROS) with DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Materials:

-

DCFH-DA

-

Cell culture medium without phenol (B47542) red

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in plates or on coverslips.

-

Treat cells with ouabain for the desired time.

-

Wash the cells with serum-free medium.

-

Load the cells with DCFH-DA (typically 5-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence plate reader.

-

Quantify the change in fluorescence relative to control cells.[6][16]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways activated by this compound.

Caption: Core (-)-Ouabain Signaling Pathways.

Caption: Ouabain-Induced Apoptotic Pathway.

Caption: Western Blotting Experimental Workflow.

Conclusion

This compound is a potent signaling molecule that exerts a wide range of effects on cellular function. Its ability to engage multiple, interconnected signaling pathways through its interaction with the Na+/K+-ATPase highlights the complexity of its biological actions. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and experimental protocols, to serve as a foundational resource for researchers in the field. A thorough understanding of ouabain's signaling mechanisms is crucial for elucidating its physiological roles and for the development of novel therapeutic strategies targeting the Na+/K+-ATPase signalosome in various diseases, including cancer and cardiovascular disorders. Further research is warranted to fully unravel the cell-type-specific nuances of ouabain signaling and to translate these findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. Cardiac glycoside ouabain induces autophagic cell death in non-small cell lung cancer cells via a JNK-dependent decrease of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. utoledo.edu [utoledo.edu]

- 6. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ouabain activates NFκB through an NMDA signaling pathway in cultured cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ouabain Protects against Shiga Toxin–Triggered Apoptosis by Reversing the Imbalance between Bax and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mpbio.com [mpbio.com]

- 19. Effect of ouabain on myocardial ultrastructure and cytoskeleton during the development of ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of Na/K-ATPase beta1-subunit gene expression by ouabain and other hypertrophic stimuli in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

(-)-Ouabain Octahydrate: A Technical Guide to Its Natural Sources, Pharmacology, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ouabain octahydrate, also known as g-strophanthin, is a potent and highly specific cardiac glycoside.[1][2] Historically used as an arrow poison in eastern Africa, its profound physiological effects have made it a valuable tool in cardiovascular research and a subject of interest for drug development.[1][2] This technical guide provides an in-depth overview of ouabain's natural origins, extraction methodologies, pharmacological properties, and the intricate signaling pathways it modulates.

Natural Sources and Biosynthesis

Ouabain (B1677812) is a naturally occurring compound found predominantly in the seeds of Strophanthus gratus and the bark of Acokanthera ouabaio, both plants belonging to the Apocynaceae family.[2][3][4][5] While the complete biosynthesis in plants is not fully elucidated, it is understood to be a complex process. In mammals, a similar compound, endogenous ouabain, is synthesized in the adrenal glands and hypothalamus.[6][7] The proposed biosynthetic pathway for this endogenous counterpart begins with cholesterol, which undergoes side-chain cleavage to form pregnenolone, followed by further metabolism to progesterone, which then serves as a key precursor.[6][8]

Table 1: Natural Sources of (-)-Ouabain

| Plant Species | Family | Plant Part Used |

| Strophanthus gratus | Apocynaceae | Seeds |

| Acokanthera ouabaio | Apocynaceae | Bark |

| Acokanthera schimperi | Apocynaceae | Bark, Roots |

Extraction and Purification

The isolation of ouabain from its natural sources is a multi-step process. A general protocol involves the initial extraction of the plant material with a polar solvent, followed by a series of purification steps.

Generalized Experimental Protocol for Ouabain Extraction from Strophanthus gratus Seeds

-

Preparation of Plant Material: The seeds of Strophanthus gratus are dried and finely powdered to increase the surface area for solvent extraction.

-

Defatting: The powdered seeds are first treated with a non-polar solvent, such as petroleum ether or hexane, to remove fats and oils, which can interfere with subsequent extraction steps.

-

Extraction: The defatted material is then extracted with a polar solvent, typically ethanol (B145695) or a methanol-water mixture, to solubilize the glycosides. This process can be performed using methods like maceration, percolation, or Soxhlet extraction.

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent, yielding a crude glycosidic mixture.

-

Purification: The crude extract is subjected to various chromatographic techniques to isolate ouabain. This may include:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): A more refined method for final purification, often using a reverse-phase C18 column.

-

-

Crystallization: The purified ouabain is then crystallized from a suitable solvent system, such as an ethanol-water mixture, to obtain ouabain octahydrate.

Caption: Workflow for Ouabain Extraction and Purification.

Mechanism of Action and Signaling Pathways

Ouabain's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][9] This inhibition leads to an increase in intracellular sodium concentration.[1] The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels.[1] This rise in intracellular calcium is responsible for the positive inotropic effect of ouabain on the heart muscle, meaning it increases the force of contraction.[1][10]

Beyond its direct impact on ion transport, ouabain binding to the Na+/K+-ATPase also triggers a cascade of intracellular signaling events.[11][12] This signaling function is often independent of changes in intracellular sodium and calcium concentrations.[11] A portion of the Na+/K+-ATPase is located in caveolae, where it acts as a signaling scaffold.[13] Upon ouabain binding, it can activate Src kinase, which in turn can lead to the transactivation of the epidermal growth factor receptor (EGFR).[14][15] This activation initiates downstream pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.[14] Ouabain has also been shown to stimulate the production of reactive oxygen species (ROS).[11][15]

Caption: Ouabain-Induced Intracellular Signaling Pathways.

Pharmacological Data and Therapeutic Potential

Ouabain exhibits a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[2] It has been used in the treatment of congestive heart failure and certain cardiac arrhythmias.[3][10][16] Its use has largely been superseded by other cardiac glycosides like digoxin, which have more favorable pharmacokinetic profiles.[2] However, there is renewed interest in ouabain and its derivatives for other therapeutic applications, including oncology, due to its effects on cell proliferation signaling pathways.[2]

Table 2: Pharmacological and Physicochemical Properties of Ouabain

| Property | Value | Reference |

| Molecular Weight | 728.78 g/mol (octahydrate) | |

| Mechanism of Action | Na+/K+ ATPase inhibitor | |

| Ki for Na+/K+ ATPase | 30 µM | |

| Solubility in Water | 10 mM | |

| Solubility in Ethanol | 10 mM | |

| Solubility in DMSO | 100 mM | |

| Oral Bioavailability | Low (approx. 2.5%) | [10] |

| Plasma Half-life | ~22 hours | [10] |

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its well-defined mechanism of action on the Na+/K+-ATPase makes it an indispensable tool for studying ion transport and cellular signaling. While its clinical use in cardiology has diminished, the elucidation of its complex signaling roles has opened new avenues for research and potential therapeutic applications, particularly in the field of oncology. A thorough understanding of its natural sources, extraction methods, and multifaceted pharmacology is crucial for any researcher or drug development professional working with this potent cardiac glycoside.

References

- 1. Ouabain - Wikipedia [en.wikipedia.org]

- 2. What is Ouabain used for? [synapse.patsnap.com]

- 3. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ouabain - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Ouabain - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. Steroid Biosynthesis and Renal Excretion in Human Essential Hypertension: Association With Blood Pressure and Endogenous Ouabain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ouabain is secreted by bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. What is the mechanism of Ouabain? [synapse.patsnap.com]

- 10. Ouabain - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 11. researchgate.net [researchgate.net]

- 12. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Ouabain | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Dichotomous Life of a Cardiac Glycoside: A Technical Guide to the Physiological Effects of Low-Dose Ouabain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ouabain (B1677812), a cardiac glycoside traditionally known for its inhibitory effects on the Na+/K+-ATPase at high concentrations, exhibits a paradoxical and nuanced range of physiological effects at low, sub-inhibitory doses. This technical guide synthesizes the current understanding of low-dose ouabain's mechanisms of action, focusing on its ability to act as a signaling molecule rather than solely as a pump inhibitor. We delve into the intricate signaling cascades initiated by low-dose ouabain, its impact on cardiovascular and neuronal systems, and its potential therapeutic implications. This document provides detailed experimental protocols and quantitative data to support further research and development in this promising area.

Introduction: Beyond Pump Inhibition

For decades, the pharmacological utility of ouabain was attributed to its high-affinity binding to and subsequent inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility. However, a growing body of evidence reveals that endogenous levels of ouabain and exogenously administered low doses can trigger a plethora of cellular responses independent of significant pump inhibition. At these nanomolar concentrations, ouabain transforms from a simple inhibitor into a complex signaling modulator, activating intricate intracellular pathways that influence cell survival, proliferation, and function. This guide explores the multifaceted physiological consequences of this low-dose engagement.

The Na+/K+-ATPase Signalosome: A Hub for Ouabain Signaling

The canonical view of the Na+/K+-ATPase as a mere ion transporter has been expanded to a more complex model of a "signalosome." In this model, the enzyme exists in specific membrane microdomains, such as caveolae, where it interacts with a host of signaling partners. Low-dose ouabain binding to the Na+/K+-ATPase within this complex initiates a conformational change that triggers a cascade of downstream signaling events.

Core Signaling Pathways Activated by Low-Dose Ouabain

Several key signaling pathways have been identified as being responsive to low-dose ouabain. These include:

-

Src Kinase Activation: One of the earliest events following low-dose ouabain binding is the activation of the non-receptor tyrosine kinase, Src.[1][2][3] This activation is a critical node, leading to the transactivation of other receptor tyrosine kinases and the initiation of multiple downstream cascades.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: Ouabain can induce the phosphorylation of the EGFR, a process that is often dependent on Src activity.[2][4] This transactivation further amplifies the signal, engaging pathways typically associated with growth factors.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: A major downstream effector of Src and EGFR activation is the MAPK/ERK pathway.[2][4][5] This pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: Low-dose ouabain has been shown to activate the PI3K/Akt pathway, which plays a central role in cell survival, growth, and metabolism.[6][7][8]

-

Calcium Signaling: While high-dose ouabain's effects are dominated by bulk changes in intracellular calcium due to pump inhibition, low doses can induce more subtle and localized calcium signals.[2][5][9] This can involve the interaction of the Na+/K+-ATPase with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), leading to calcium oscillations.[9]

Diagram: Ouabain-Induced Signaling Cascade

References

- 1. Ouabain assembles signaling cascades through the caveolar Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low doses of ouabain protect from serum deprivation-triggered apoptosis and stimulate kidney cell proliferation via activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of (-)-Ouabain Octahydrate in Cell Fate: A Technical Guide to Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

(-)-Ouabain octahydrate, a cardiac glycoside traditionally used in the treatment of heart failure, has emerged as a potent modulator of fundamental cellular processes, demonstrating a significant capacity to inhibit cell proliferation and induce apoptosis, particularly in cancer cells.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying ouabain's effects, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data from various studies, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling pathways involved.

Inhibition of Cell Proliferation and Induction of Apoptosis: A Quantitative Overview

Ouabain's cytotoxic effects have been documented across a wide range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of ouabain (B1677812) required to inhibit cell proliferation by 50%. The tables below summarize the IC50 values and the extent of apoptosis induction observed in various cancer cell lines upon treatment with ouabain.

Table 1: IC50 Values of Ouabain in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| OS-RC-2 | Renal Cancer | ~39 nM | 48 hours | [1] |

| A549 | Lung Cancer | 50-100 nM | 24 hours | [3] |

| Hela | Cervical Cancer | 50-100 nM | 24 hours | [3] |

| HCT116 | Colon Cancer | 50-100 nM | 24 hours | [3] |

| U-2 OS | Osteosarcoma | 5-60 µM | Not Specified | [4] |

| KKU-055 | Biliary Tract Cancer | 15 nM | 72 hours | [5] |

| TFK-1 | Biliary Tract Cancer | 14 nM | 72 hours | [5] |

| OCUG-1 | Biliary Tract Cancer | 485 nM | 72 hours | [5] |

| OZ | Biliary Tract Cancer | 446 nM | 72 hours | [5] |

Table 2: Ouabain-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Ouabain Concentration | Apoptotic Rate | Treatment Duration | Reference |

| A549 | 50 nM | 16.00 ± 1.3% | 24 hours | [3] |

| A549 | 100 nM | 27.77 ± 0.31% | 24 hours | [3] |

| Hela | 50 nM | 7.57 ± 0.12% | 24 hours | [3] |

| Hela | 100 nM | 13.87 ± 1.63% | 24 hours | [3] |

| HCT116 | 50 nM | 13.10 ± 0.17% | 24 hours | [3] |

| HCT116 | 100 nM | 18.30 ± 2.52% | 24 hours | [3] |

Key Signaling Pathways Modulated by Ouabain

The primary molecular target of ouabain is the Na+/K+-ATPase, an essential ion pump found on the plasma membrane of cells.[6] Inhibition of this pump disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium and calcium and a decrease in intracellular potassium.[3][6][7] This ionic imbalance triggers a cascade of downstream signaling events that ultimately culminate in either cell cycle arrest and apoptosis or, in some contexts, proliferation.

The Na+/K+-ATPase Signalosome and Downstream Effectors

Beyond its ion transport function, the Na+/K+-ATPase acts as a signal transducer.[1][2] Ouabain binding can activate a complex of signaling proteins, often referred to as the Na+/K+-ATPase signalosome, which includes Src kinase.[8][9] Activation of Src can, in turn, trigger multiple downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.[2][8][10]

Caption: Ouabain-induced signaling cascade leading to cell proliferation or apoptosis.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Ouabain promotes apoptosis through both caspase-dependent and -independent mechanisms. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis.[1][4] This leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, particularly caspase-3, -8, and -9.[4][11] Furthermore, ouabain can induce apoptosis through the Fas/FasL pathway, an extrinsic apoptotic route.[4]

The generation of reactive oxygen species (ROS) is another critical factor in ouabain-induced apoptosis.[1][3][12] Increased intracellular Ca2+ and the activation of signaling molecules like p66Shc contribute to ROS production, which in turn can lead to DNA damage and cell death.[11][12]

Caption: Intrinsic and extrinsic apoptosis pathways activated by ouabain.

Detailed Experimental Protocols

The following section outlines the standard methodologies employed to investigate the effects of this compound on cell proliferation and apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80, 160, 320 nM) for desired time points (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of ouabain for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]

References

- 1. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ouabain – a double-edged sword in tumor development and progression? a review of half a century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]

- 4. Ouabain Induces Apoptotic Cell Death Through Caspase- and Mitochondria-dependent Pathways in Human Osteosarcoma U-2 OS Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ouabain? [synapse.patsnap.com]

- 7. Ionic mechanism of ouabain-induced concurrent apoptosis and necrosis in individual cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ouabain elicits human glioblastoma cells apoptosis by generating reactive oxygen species in ERK-p66SHC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ouabain: A Comprehensive Technical Guide on its Function in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous ouabain (B1677812) (EO) is a naturally occurring cardiotonic steroid in mammals that is structurally identical or closely related to the plant-derived cardiac glycoside, ouabain. Initially met with skepticism, the existence and physiological relevance of EO are now supported by a growing body of evidence. It is primarily synthesized in the adrenal glands and hypothalamus and acts as a hormone, playing a significant role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core functions of endogenous ouabain in mammals, focusing on its signaling mechanisms, physiological roles, and the experimental methodologies used for its study.

Data Presentation: Quantitative Insights into Endogenous Ouabain Function

The following tables summarize key quantitative data related to the concentrations, binding affinities, and physiological effects of endogenous ouabain.

Table 1: Plasma Concentrations of Endogenous Ouabain in Health and Disease

| Condition | Species | Mean Plasma Concentration (nM) | Range (nM) | Reference(s) |

| Healthy Controls | Human | 0.44 ± 0.20 | 0.16 - 0.77 | [1][2] |

| Congestive Heart Failure | Human | 1.52 - 1.59 | 0.17 - 8.76 | [1][2] |

| Essential Hypertension | Human | Elevated in ~45% of patients | - | [3] |

| After Acute Physical Exercise | Human | Increased to picomolar range | - | [4] |

| Pregnancy | Human | Increased to picomolar range | - | [4] |

| Kidney Failure | Human | Elevated | - | [4] |

| Myocardial Infarction | Human | Elevated | - | [4] |

Table 2: Binding Affinities (Kd) of Ouabain to Na+/K+-ATPase α-Isoforms

| Isoform | Species | Kd (nM) | IC50 (nM) | Reference(s) |

| α1 | Rat | - | 48,000 | [5] |

| α2 | Rat | 115 | 58 | [5] |

| α3 | Rat | 1.6 | 6.7 | [5] |

| α4 | Rat | 312 | - | [5] |

| α1 | Dog | - | 15 | [6] |

| α3 | Porcine | - | 15 | [6] |

| α1 | Rabbit | Relatively insensitive | - | [6] |

| α1 (ouabain-sensitive) | Human | High affinity | - | [7] |

| α2 (ouabain-sensitive) | Human | High affinity | - | [7] |

Table 3: Quantitative Effects of Ouabain on Physiological Parameters

| Parameter | Model System | Ouabain Concentration/Dose | Observed Effect | Reference(s) |

| Blood Pressure | Sprague-Dawley Rats | 23.75 µg/kg/day, i.p. | Significant increase after 1 week (95.4 to 122.5 mmHg) | [8] |

| Blood Pressure | Anesthetized Rats | 18 µg/kg | Increased systolic and diastolic blood pressure | [9] |

| Vasoconstriction | Isolated Rat Tail Arteries | 10 nM | Increased phenylephrine (B352888) pressor response | [9] |

| Vasoconstriction | Isolated Rat Tail Arteries | 10⁻⁸ M and 10⁻⁶ M | 30% and 61% inhibition of phenylephrine response, respectively | [1] |

| Cardiac Hypertrophy | Cultured Neonatal Rat Cardiac Myocytes | 5-100 µM | Increased mRNAs of skeletal α-actin, ANF, MLC-2 | [10][11] |

| Cell Proliferation | Vascular Smooth Muscle Cells | 1 nM | Induced proliferation and BrdU uptake | [12] |

| Cell Proliferation | Vascular Smooth Muscle Cells | 10⁻⁸ to 10⁻⁷ M | Significantly increased cell number | [3] |

Signaling Pathways of Endogenous Ouabain

Endogenous ouabain exerts its effects primarily through its interaction with the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer.

Na+/K+-ATPase-Dependent Signaling

The binding of EO to the α-subunit of the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This signaling can be independent of significant changes in intracellular Na+ and Ca2+ concentrations, especially at physiological EO levels.[6]

1. The Src-EGFR-MAPK Pathway:

A central signaling cascade activated by EO involves the sequential activation of the non-receptor tyrosine kinase Src, the epidermal growth factor receptor (EGFR), and the mitogen-activated protein kinase (MAPK) pathway (ERK1/2).[13][14][15]

-

Src Activation: Upon EO binding, the Na+/K+-ATPase undergoes a conformational change, leading to the recruitment and activation of Src kinase.[13]

-

EGFR Transactivation: Activated Src then transactivates the EGFR, leading to its phosphorylation.[13]

-

MAPK/ERK Cascade: The phosphorylated EGFR serves as a docking site for adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade.[13] This pathway is crucial for mediating EO's effects on cell proliferation and hypertrophy.[12]

2. Reactive Oxygen Species (ROS) Generation:

EO can stimulate the production of reactive oxygen species (ROS), which act as second messengers in its signaling pathways. This ROS generation can be dependent on the Ras pathway and may originate from the mitochondria.[16] ROS can further modulate the activity of various downstream signaling molecules.

3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:

In cardiac myocytes, ouabain has been shown to activate the PI3Kα/Akt pathway, which is involved in physiological cardiac hypertrophy. This activation appears to be independent of the EGFR-Src/Ras/Raf/ERK cascade at low, subinotropic concentrations of ouabain.[17][18]

Na+/K+-ATPase-Independent Signaling

While the majority of EO's signaling is mediated through the Na+/K+-ATPase, some evidence suggests the possibility of independent mechanisms, particularly concerning intracellular calcium mobilization. Low concentrations of ouabain have been shown to induce a rapid release of calcium from intracellular stores in thymocytes, suggesting a mechanism that may differ from the classical Na+/K+-ATPase inhibition pathway.[13]

Mandatory Visualizations

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of endogenous ouabain. While general procedures are outlined, it is recommended to consult the cited literature for highly specific parameters.

Quantification of Endogenous Ouabain

1. Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Inhibition

-

Principle: This assay measures the concentration of EO in a sample by its ability to compete with a known amount of labeled (e.g., enzyme-conjugated) ouabain for binding to a limited number of anti-ouabain antibody binding sites, typically coated on a microplate. The amount of bound labeled ouabain is inversely proportional to the concentration of EO in the sample.

-

General Protocol:

-

Plate Coating: Microtiter plates are coated with an anti-ouabain antibody.

-

Sample/Standard Incubation: A mixture of the sample (or ouabain standard) and a fixed amount of biotinylated ouabain is added to the wells.

-

Competitive Binding: The plate is incubated to allow competition between the EO in the sample and the biotinylated ouabain for binding to the coated antibody.

-

Washing: The plate is washed to remove unbound components.

-

Enzyme Conjugate Addition: An enzyme-linked avidin (B1170675) (e.g., Avidin-HRP) is added, which binds to the captured biotinylated ouabain.

-

Washing: The plate is washed again to remove unbound enzyme conjugate.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of EO is determined by comparing the sample's absorbance to a standard curve.[19][20][21][22][23]

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS provides a highly specific and sensitive method for the quantification of EO. It involves chromatographic separation of EO from other plasma components followed by its detection and quantification based on its mass-to-charge ratio.